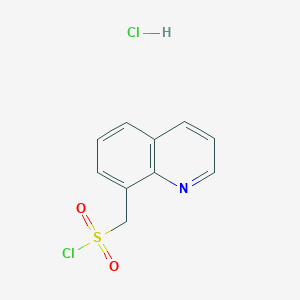

Quinolin-8-ylmethanesulfonyl chloride hydrochloride

描述

属性

IUPAC Name |

quinolin-8-ylmethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S.ClH/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUYOHNQPQGQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CS(=O)(=O)Cl)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221726-26-6 | |

| Record name | 8-Quinolinemethanesulfonyl chloride, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolin-8-ylmethanesulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Material Preparation

The synthesis often begins with 8-hydroxyquinoline or a related quinoline derivative as the substrate due to the reactivity of the hydroxyl group at the 8-position, which can be converted into sulfonyl derivatives.

Sulfonylation Reaction

The key reaction to introduce the methanesulfonyl group involves the reaction of the quinoline derivative with methanesulfonyl chloride (mesyl chloride) under controlled conditions.

- The hydroxyl group at the 8-position is treated with methanesulfonyl chloride in the presence of a base (commonly triethylamine or pyridine) to form the 8-quinolinylmethanesulfonate intermediate.

- This reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures (0–5 °C) to minimize side reactions.

- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

Formation of Sulfonyl Chloride Hydrochloride Salt

- The sulfonate intermediate is then converted to the sulfonyl chloride hydrochloride salt by treatment with hydrogen chloride gas or by adding hydrochloric acid in a suitable solvent such as dichloromethane.

- Bubbling HCl gas through the solution of the sulfonate derivative in dichloromethane leads to the formation of the hydrochloride salt of quinolin-8-ylmethanesulfonyl chloride.

- The product precipitates or is isolated by solvent evaporation and recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures).

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 8-Hydroxyquinoline + Methanesulfonyl chloride + Triethylamine in DCM, 0–5 °C | Formation of 8-quinolinylmethanesulfonate intermediate | Base scavenges HCl generated; anhydrous conditions critical |

| 2 | Bubbling HCl gas in DCM solution of intermediate | Formation of this compound salt | Controlled HCl addition ensures salt formation |

Reaction Monitoring and Purification

- Monitoring: Reaction progress is monitored by TLC using silica gel plates and appropriate solvent systems (e.g., ethyl acetate/hexane).

- Purification: The crude product is purified by recrystallization or silica gel column chromatography to obtain pure this compound.

- Characterization: Purity and identity are confirmed by NMR spectroscopy (1H, 13C), IR spectroscopy (noting sulfonyl chloride characteristic peaks), and elemental analysis.

Research Findings and Optimization Notes

- The reaction yield is generally good (>80%) when performed under anhydrous conditions with careful temperature control.

- The hydrochloride salt form enhances the stability of the sulfonyl chloride, which is otherwise moisture-sensitive.

- Alternative bases such as diisopropylethylamine (Hunig's base) can be used to improve selectivity and reduce side reactions.

- The sulfonylation step is sensitive to moisture; thus, solvents and reagents must be rigorously dried.

- Scale-up requires careful control of HCl gas addition to avoid over-acidification and decomposition.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | 8-Hydroxyquinoline or derivative | Commercially available or synthesized |

| Sulfonylating agent | Methanesulfonyl chloride (mesyl chloride) | Reactive, moisture sensitive |

| Base | Triethylamine or diisopropylethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM), THF | Anhydrous preferred |

| Temperature | 0–5 °C during sulfonylation | Controls reaction rate and selectivity |

| HCl source | Hydrogen chloride gas bubbled in DCM | For hydrochloride salt formation |

| Purification | Recrystallization or silica gel chromatography | Ensures product purity |

| Yield | Typically >80% | Dependent on reaction control |

化学反应分析

Types of Reactions

Quinolin-8-ylmethanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols . The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various quinoline derivatives with different functional groups .

科学研究应用

Medicinal Chemistry Applications

Quinolin-8-ylmethanesulfonyl chloride hydrochloride serves as a key intermediate in the synthesis of sulfonamide derivatives, which are known for their biological activities, including antibacterial and antiglaucoma properties. The compound's ability to form stable sulfonamides makes it a valuable reagent in drug discovery.

Antibacterial Agents

Research has demonstrated that quinoline sulfonamide compounds exhibit potent antibacterial activity. For instance, a study reported the synthesis of novel quinoline sulfonamide derivatives that showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds were synthesized using this compound as a precursor, showcasing its utility in developing new antibiotics .

Carbonic Anhydrase Inhibitors

Another significant application of this compound is in the development of carbonic anhydrase inhibitors. These inhibitors are crucial in treating conditions such as glaucoma and edema. A study highlighted the synthesis of water-soluble sulfonamides containing the 8-quinoline-sulfonyl moiety, which were evaluated for their inhibitory activity against carbonic anhydrase isozymes . The results indicated promising potential for these compounds as therapeutic agents.

Synthesis Methodologies

The production of this compound typically involves several synthetic routes that ensure high purity and yield.

Synthetic Routes

- Reaction with Chlorosulfuric Acid : This method involves reacting quinoline with chlorosulfuric acid to produce quinoline sulfonic acid derivatives, which can then be converted into sulfonyl chlorides through subsequent reactions .

- Use of Thionyl Chloride : Another approach includes the reaction of quinoline with thionyl chloride under controlled conditions to yield high-purity quinolin-8-sulfonyl chloride .

These methods are crucial for obtaining the compound in sufficient quantities for research and industrial applications.

Case Studies

Several case studies illustrate the practical applications of this compound in drug development.

Development of Antiglaucoma Agents

A notable case study involved the synthesis of a series of sulfonamide compounds derived from this compound, which were tested for their efficacy in lowering intraocular pressure. The results showed that certain derivatives exhibited significant antiglaucoma activity, suggesting their potential as therapeutic agents for managing elevated intraocular pressure .

Structure-Activity Relationship (SAR) Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted on compounds synthesized from this compound to understand their biological activities better. These studies have provided insights into how structural modifications can enhance potency against specific targets, such as carbonic anhydrase .

作用机制

The mechanism of action of Quinolin-8-ylmethanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various products . The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Comparison with Similar Compounds

The following table compares Quinolin-8-ylmethanesulfonyl chloride hydrochloride with structurally related sulfonyl chloride derivatives of quinoline, based on available

Structural and Functional Differences:

- Substitution and Reactivity: Quinoline-8-sulfonyl chloride has the sulfonyl chloride group directly attached to the quinoline ring, enabling rapid reactivity in nucleophilic substitutions . 3-Methylquinoline-8-sulfonyl chloride introduces a methyl group at the 3-position, which may sterically hinder reactions but enhance selectivity in drug design .

- Applications: Quinoline-8-sulfonyl chloride is widely used in analytical chemistry for derivatizing amines and alcohols . 3-Methylquinoline-8-sulfonyl chloride is prioritized in medicinal chemistry for synthesizing sulfonamide-based inhibitors . The hydrochloride salt in the target compound may expand its utility in aqueous-phase reactions or as a stable intermediate in industrial processes.

Notes on Data Limitations

- The exact physicochemical data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence. Comparisons are drawn from structural analogs.

- The hydrochloride salt’s impact on reactivity and stability is inferred from general sulfonyl chloride chemistry and handling guidelines for related compounds .

生物活性

Quinolin-8-ylmethanesulfonyl chloride hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound is derived from quinoline, a bicyclic aromatic compound known for its diverse biological activities. The sulfonyl chloride functional group enhances its reactivity, making it suitable for various chemical transformations.

Synthesis

The synthesis of Quinolin-8-ylmethanesulfonyl chloride typically involves the reaction of quinoline derivatives with chlorosulfonic acid or sulfur trioxide-pyridine complexes. The resulting sulfonyl chloride can then be converted into other derivatives for biological testing.

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds containing the quinoline structure have shown efficacy against various bacterial strains and fungi. A study demonstrated that derivatives of quinolin-8-ylmethanesulfonyl chloride possess antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Quinolin-8-ylmethanesulfonyl chloride has been investigated for its anti-inflammatory properties. In vitro studies revealed that it effectively inhibits the activity of enzymes involved in inflammatory pathways, including cyclooxygenases (COX) and lipoxygenases (LOX). The compound exhibited an IC50 value in the low micromolar range, indicating potent inhibition .

3. Carbonic Anhydrase Inhibition

A quantitative structure-activity relationship (QSAR) study highlighted the compound's role as a carbonic anhydrase inhibitor, which is crucial for various physiological processes. The inhibition of carbonic anhydrase is beneficial in treating conditions like glaucoma and edema . Table 1 summarizes the inhibitory activities against different carbonic anhydrase isozymes.

| Isozyme | IC50 (µM) |

|---|---|

| CA I | 0.12 |

| CA II | 0.05 |

| CA IV | 0.08 |

Case Study 1: In Vivo Anti-inflammatory Activity

In an experimental model of acute pancreatitis, Quinolin-8-ylmethanesulfonyl chloride was administered to evaluate its anti-inflammatory effects. The results showed a significant reduction in inflammatory markers and improved pancreatic function compared to control groups .

Case Study 2: Antibacterial Efficacy

A series of derivatives were tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that modifications to the sulfonamide moiety enhanced antibacterial activity, with some compounds achieving MIC values lower than those of standard antibiotics .

常见问题

Q. What interdisciplinary applications exist beyond organic synthesis?

- Materials Science : Functionalize polymers or nanoparticles via sulfonylation for catalytic or sensing applications.

- Environmental Chemistry : Study its potential as a probe for detecting heavy metals in aqueous systems via fluorescence quenching.

- Methodological Integration : Combine synthetic chemistry with surface plasmon resonance (SPR) to assess binding affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。